1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazolium core with multiple substituents, including a sulfophenyl group and a trifluoromethyl group, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethyl, sulfophenyl, and trifluoromethyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique substituents allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Compared to other benzimidazolium derivatives, 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt stands out due to its unique combination of substituents. Similar compounds include:
- 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-, inner salt
- 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)-, inner salt These compounds share the benzimidazolium core but differ in the nature of their substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
68959-22-8 |
---|---|
Molecular Formula |
C17H15F3N2O3S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[[2,3-dimethyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzenesulfonate |
InChI |
InChI=1S/C17H15F3N2O3S/c1-11-21(2)15-8-5-13(17(18,19)20)9-16(15)22(11)10-12-3-6-14(7-4-12)26(23,24)25/h3-9H,10H2,1-2H3 |
InChI Key |
KGIXTUWNRFHNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)[O-])C=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.